molecular formula C25H18 B150719 9,9-Diphenylfluorene CAS No. 20302-14-1

9,9-Diphenylfluorene

Cat. No.: B150719
CAS No.: 20302-14-1
M. Wt: 318.4 g/mol
InChI Key: BKQXUNGELBDWLS-UHFFFAOYSA-N
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Description

9,9-Diphenylfluorene is an organic compound with the molecular formula C25H18. It is a derivative of fluorene, where two phenyl groups are attached to the 9th carbon of the fluorene structure. This compound is known for its aromaticity and is typically found as a pale yellow solid. It exhibits excellent photophysical and electronic properties, making it valuable in various applications, particularly in organic optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 9,9-Diphenylfluorene involves the reaction of diphenylmethane with benzyl bromide in the presence of a strong base, such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through a similar approach but often involves optimized reaction conditions to enhance yield and purity. The use of catalysts and controlled reaction environments are typical strategies to achieve efficient production .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9,9-Diphenylfluorene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 9,9-Diphenylfluorene is unique due to its combination of phenyl groups, which provide enhanced stability and electronic properties compared to its analogs. This makes it particularly valuable in applications requiring high photophysical performance, such as OLEDs and other optoelectronic devices .

Properties

IUPAC Name

9,9-diphenylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQXUNGELBDWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328736
Record name 9,9-diphenylfluorene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20302-14-1
Record name 20302-14-1
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Record name 9,9-diphenylfluorene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,9-Diphenylfluorene
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Synthesis routes and methods

Procedure details

9,9-diphenylfluorene was prepared from α,α-diphenyl-2-biphenylmethanol by the following method. To a solution of the starting carbinol (0.50 g, 1.49 mmol) in CH2Cl2 (10 mL) was added trifluoroacetic acid (10 mL). After refluxing for 1 hour, the reaction was cautiously neutralized by the addition of aqueous NaHCO3. The mixture was then extracted with Et2O (2×100 mL) that was subsequently washed with additional H2O (100 mL) and brine, dried over MgSO4 and concentrated to white solid (0.47 g, 99% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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